2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Overview
Description
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
this compound interacts with the human Chk1 kinase enzyme, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, affecting the growth and proliferation of cells .
Biochemical Pathways
The compound’s interaction with the human Chk1 kinase enzyme affects the cell cycle regulation and DNA repair pathways . These pathways are critical for maintaining genomic stability and preventing the proliferation of damaged cells . The compound’s potential inhibition of the human Chk1 kinase enzyme can disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include potential changes in cell cycle progression and DNA repair mechanisms . These changes can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain catalysts and energy-efficient techniques such as microwave and ultrasound-assisted synthesis can enhance the reaction rates of the compound’s synthesis . .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response . Additionally, this compound exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation . Additionally, this compound can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRWOLAEOHYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.